molecular formula C19H23NO B14685809 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- CAS No. 35513-16-7

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)-

Katalognummer: B14685809
CAS-Nummer: 35513-16-7
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: XQHOARLJVOWKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- is a complex organic compound with the molecular formula C15H14O. It is also known by other names such as Dibenzosuberol and 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene . This compound is part of the dibenzo[a,d]cycloheptene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring.

Vorbereitungsmethoden

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- involves several steps. One common method is the Friedel-Crafts alkylation followed by intramolecular cyclization. This process typically involves the use of ortho-aryl alkynyl benzyl alcohols and arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O) in a formal [5 + 2] annulation reaction . The reaction conditions are carefully controlled to ensure high efficiency, regioselectivity, and step-economy.

Analyse Chemischer Reaktionen

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.

    Cyclization: Intramolecular cyclization reactions can form more complex ring structures.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)-.

Eigenschaften

CAS-Nummer

35513-16-7

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

2-[2-(dimethylamino)ethyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C19H23NO/c1-20(2)14-13-19(21)17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,21H,11-14H2,1-2H3

InChI-Schlüssel

XQHOARLJVOWKPC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.